

An In-depth Technical Guide to 2-Bromo-2',4'-dichloroacetophenone (C₈H₅BrCl₂O)

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Compound of Interest

Compound Name: 2-Bromo-1-(3,4-dichlorophenyl)ethanone

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Introduction

2-Bromo-2',4'-dichloroacetophenone, with the chemical formula C₈H₅BrCl₂O, is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis.^{[1][2]} Its structure, featuring a reactive bromine atom alpha to a carbonyl group and a dichlorinated phenyl ring, makes it a valuable precursor for the synthesis of a variety of pharmaceuticals and agrochemicals.^{[1][2]} This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of 2-Bromo-2',4'-dichloroacetophenone, with a focus on its applications in research and development.

Physicochemical Properties

2-Bromo-2',4'-dichloroacetophenone is a white to off-white or brown crystalline solid or low melting solid with a faint odor.^{[1][2][3]} It is sparingly soluble in water but soluble in organic solvents such as chloroform and methanol.^[3]

Table 1: Physical and Chemical Properties of 2-Bromo-2',4'-dichloroacetophenone

Property	Value	Reference(s)
Molecular Formula	C8H5BrCl2O	
Molecular Weight	267.93 g/mol	
CAS Number	2631-72-3	
Appearance	White to off-white/brown crystalline powder or low melting solid	[1][2][3]
Melting Point	25-29 °C	[3]
Boiling Point	103-106 °C at 0.4 Torr	[3]
Density	1.695 g/cm ³ (predicted)	[3]
Solubility	Sparingly soluble in water; Soluble in chloroform, methanol	[3]
Flash Point	>230 °F (>110 °C)	[3]
Refractive Index	1.60 (predicted)	[3]

Spectral Data

While specific spectra for 2-Bromo-2',4'-dichloroacetophenone are not readily available in the searched literature, data for structurally similar compounds can provide an indication of expected spectral characteristics. For example, the ¹H NMR spectrum of the related compound 2-bromo-4'-chloroacetophenone would show characteristic signals for the methylene protons adjacent to the bromine and carbonyl groups, as well as aromatic protons.[4] Similarly, IR spectra of alpha-bromoacetophenones typically exhibit a strong carbonyl (C=O) stretching band. PubChem provides access to IR and Raman spectra for 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one.[5]

Synthesis and Reactivity

2-Bromo-2',4'-dichloroacetophenone is primarily used as an alkylating agent and an intermediate in the synthesis of more complex molecules.[1] Its reactivity is dominated by the

electrophilic nature of the carbon atom bearing the bromine, making it susceptible to nucleophilic substitution.

Experimental Protocols for Synthesis

Two common methods for the synthesis of 2-Bromo-2',4'-dichloroacetophenone are detailed below.

Protocol 1: Bromination using Bromine in Methanol^[6]

- **Reaction Setup:** Dissolve 50.5 g (0.267 mol) of 2',4'-dichloroacetophenone in 100 g of methanol in a suitable reaction vessel.
- **Bromination:** Heat the solution to a temperature of 45 to 50°C.
- **Addition of Bromine:** Add 43.4 g (0.267 mol) of bromine dropwise to the heated solution.
- **Solvent Removal:** After the addition is complete, evaporate the methanol under reduced pressure.
- **Work-up:** Dissolve the resulting concentrate in 120 g of toluene.
- **Washing:** Wash the toluene solution three times with 100 ml portions of water.
- **Final Isolation:** Distill off the toluene under reduced pressure to obtain crude brown oily 2-bromo-2',4'-dichloroacetophenone (yield: 68.0 g, 0.254 mol).^[6]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)^[7]

- **Reaction Setup:** Prepare a stirred solution of 2,4-dichloroacetophenone (0.37 mol, 1 equivalent) in 40 mL of acetonitrile.
- **Addition of NBS:** Slowly add N-bromosuccinimide (0.37 mmol) to the solution and continue stirring for 10-15 minutes.
- **Catalyst Addition:** Add p-toluenesulfonic acid (p-TsOH, 0.74 mmol, 2 equivalents) to the reaction mixture.

- Reflux: Heat the mixture to reflux for 4-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Cooling and Washing: Upon completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution.
- Extraction: Extract the product with ethyl acetate (3 x 20 mL).
- Drying and Concentration: Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent.
- Purification: Purify the crude product by silica gel column chromatography using a solvent mixture of ethyl acetate and hexane (4:96, v/v) to yield pure 2-bromo-2',4'-dichloroacetophenone.[7]

Synthesis Workflow

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